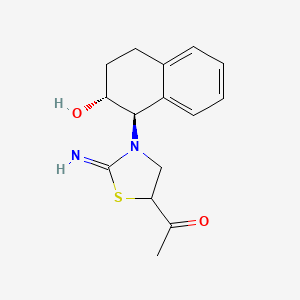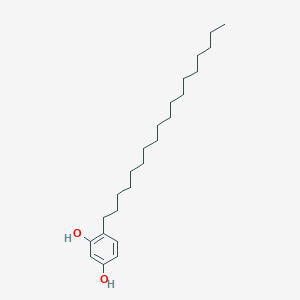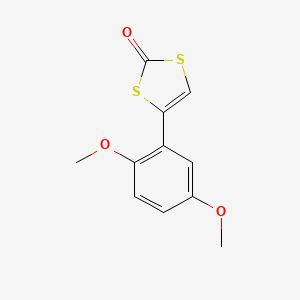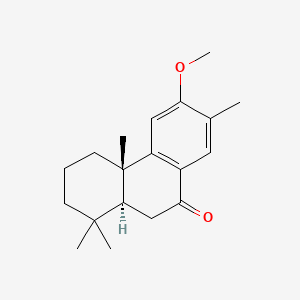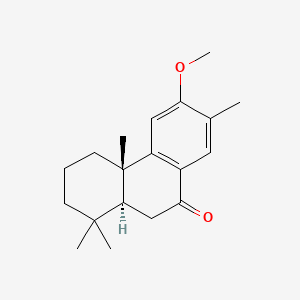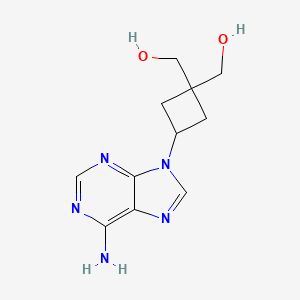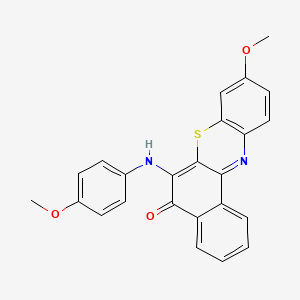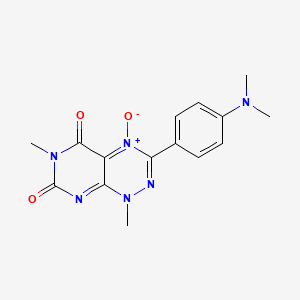
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide typically involves multi-step organic reactions. Common starting materials might include substituted anilines and pyrimidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Industry
In industry, the compound could be used in the development of new materials. Its unique chemical properties might make it suitable for applications in electronics, coatings, or polymers.
Mechanism of Action
The mechanism by which Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic compounds with similar ring structures, such as:
- Pyrimido[4,5-d]pyrimidines
- Triazolo[4,3-a]pyridines
- Quinazolines
Uniqueness
What sets Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide apart from these similar compounds could be its specific substituents and their positions on the ring structure. These unique features might confer distinct chemical properties and biological activities.
Properties
CAS No. |
60026-35-9 |
|---|---|
Molecular Formula |
C15H16N6O3 |
Molecular Weight |
328.33 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1,6-dimethyl-4-oxidopyrimido[5,4-e][1,2,4]triazin-4-ium-5,7-dione |
InChI |
InChI=1S/C15H16N6O3/c1-18(2)10-7-5-9(6-8-10)12-17-20(4)13-11(21(12)24)14(22)19(3)15(23)16-13/h5-8H,1-4H3 |
InChI Key |
ILVOJIZQNHJCFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=[N+](C(=N1)C3=CC=C(C=C3)N(C)C)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


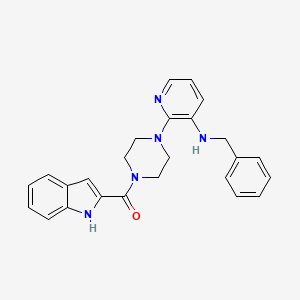
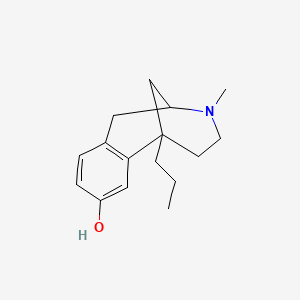
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)


